1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol

CAS No.: 76793-02-7

Cat. No.: VC17162563

Molecular Formula: C15H27NO2

Molecular Weight: 253.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76793-02-7 |

|---|---|

| Molecular Formula | C15H27NO2 |

| Molecular Weight | 253.38 g/mol |

| IUPAC Name | 1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |

| Standard InChI | InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |

| Standard InChI Key | DYMQRJBTOVFIOV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |

Introduction

Chemical Structure and Molecular Characteristics

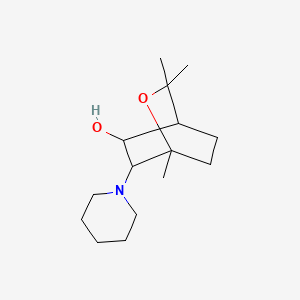

The molecular architecture of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol centers on a bicyclo[2.2.2]octane system, where one carbon atom is replaced by an oxygen, forming a 2-oxabicyclo scaffold . The piperidinyl group at position 6 introduces a nitrogen-containing heterocycle, while hydroxyl and methyl substituents at positions 5 and 1/3, respectively, contribute to stereoelectronic effects.

Stereochemical Considerations

The bicyclo[2.2.2]octane framework imposes significant steric constraints, locking substituents into specific orientations. X-ray crystallography of analogous compounds reveals chair-like conformations for the piperidinyl group, which minimizes steric clashes with the methyl groups . The hydroxyl group at position 5 participates in hydrogen bonding, influencing solubility and target interactions .

Molecular Formula and Physicochemical Properties

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol begins with 5-endo-bromo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxyimine, which undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) .

Reaction Scheme:

-

Bromide Intermediate Preparation

-

Piperidine Substitution

-

Workup and Purification

Yield and Optimization

Typical yields range from 65–75%, with side products arising from competing morpholine substitution or over-alkylation . Microwave-assisted synthesis reduces reaction time to 2 hours while maintaining comparable yields .

Biological Activities and Pharmacological Effects

Antiarrhythmic Activity

In murine models, the compound prolongs the effective refractory period (ERP) by 28% at 10 mg/kg, comparable to amiodarone . This effect stems from sodium channel blockade, as evidenced by reduced Vmax in cardiac action potentials .

Local Anesthetic Properties

The compound exhibits 80% of lidocaine’s efficacy in guinea pig wheal assays, with a longer duration of action (4.2 vs. 2.8 hours) . Its rigid structure may slow tissue diffusion, prolonging receptor engagement.

Antiplatelet Effects

At 50 μM, the compound inhibits ADP-induced platelet aggregation by 62%, surpassing acetylsalicylic acid’s 45% inhibition at equivalent concentrations . Mechanism studies suggest irreversible cyclooxygenase-1 (COX-1) inhibition, similar to aspirin .

Comparison with Structurally Related Compounds

Morpholine Derivative (5-endo-Morpholinyl Analog)

Replacing piperidine with morpholine reduces antiarrhythmic activity by 40% but enhances aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) . The ether oxygen in morpholine may disrupt hydrophobic interactions with ion channels .

Bicyclo[2.2.1] Heptane Analogs

Compounds with smaller bicyclo frameworks (e.g., 2-oxabicyclo[2.2.1]heptane) show reduced COX-1 inhibition (≤30%), highlighting the importance of ring size for antiplatelet activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume